molecular formula C19H24N2O2 B1389887 N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020057-07-1

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No.: B1389887
CAS No.: 1020057-07-1
M. Wt: 312.4 g/mol
InChI Key: OCXLAAZRBNWRNU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide according to IUPAC rules. This name reflects its core structure:

  • Parent chain : Acetamide backbone.
  • Substituents :
    • 4-Amino-2-methylphenyl group attached to the nitrogen atom.
    • 2-(sec-butyl)phenoxy group linked via an ether bond to the acetamide’s methylene carbon.

The sec-butyl moiety (C(CH3)2CH2) introduces a chiral center at the central carbon of the butan-2-yl group.

Table 1: Structural Components and Nomenclature

Component Functional Group/Position IUPAC Descriptor
Nitrogen substituent 4-Amino-2-methylphenyl N-(4-amino-2-methylphenyl)
Ether substituent 2-(sec-butyl)phenoxy 2-(2-butan-2-ylphenoxy)
Core structure Acetamide -acetamide

Molecular Formula and Weight Analysis

The molecular formula is C19H24N2O2 , derived from:

  • C19 : 4 carbons from the 4-amino-2-methylphenyl group, 6 carbons from the 2-(sec-butyl)phenoxy group, and 9 carbons from the acetamide core.
  • H24 : Hydrogens from aromatic rings, methylene groups, and the sec-butyl substituent.
  • N2 : One nitrogen in the acetamide and one in the 4-amino group.
  • O2 : Oxygen atoms in the acetamide and ether functionalities.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-13(2)16-7-5-6-8-18(16)23-12-19(22)21-17-10-9-15(20)11-14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLAAZRBNWRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₉H₂₄N₂O₂
  • Molecular Weight : 312.42 g/mol
  • CAS Number : 1020057-07-1
  • Structure : The compound features an acetamide group linked to a phenyl ring substituted with a sec-butyl phenoxy group and an amino group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. These compounds often exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interact with specific cellular targets, leading to apoptosis in cancer cells. Molecular docking studies suggest that it could bind effectively to proteins involved in cell proliferation and survival pathways.
  • Case Study : In a comparative study, derivatives similar to this compound were tested against leukemia and prostate cancer cell lines, showing promising IC50 values in the low micromolar range (e.g., 0.40 ± 0.04 µM for some derivatives) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds:

Structural FeatureObserved Activity
Amino Group Enhances interaction with target proteins, promoting apoptotic pathways.
Sec-butyl Substituent Increases hydrophobic interactions, potentially improving cellular uptake.
Phenoxy Group Contributes to the overall stability and bioavailability of the compound.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, toxicity assessments are critical:

  • Toxicity Studies : Preliminary studies suggest low toxicity towards non-cancerous cell lines, with selectivity observed towards malignant cells .

Research Findings

Recent literature has focused on synthesizing analogs of this compound to enhance its efficacy:

  • Synthesis and Evaluation : A series of derivatives were synthesized, showing varying degrees of biological activity against different cancer types.
  • In Vivo Studies : Animal model studies indicated that certain derivatives not only inhibited tumor growth but also induced significant apoptotic effects in cancerous tissues .
  • Comparative Analysis : When benchmarked against established chemotherapeutic agents, some derivatives exhibited comparable or superior efficacy against specific cancer models .

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, commonly referred to as a phenoxyacetamide derivative, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes an amino group and a phenoxy group, contributing to its biological activity.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural components suggest a capacity for interacting with biological targets, which is essential in drug design.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of phenoxyacetamides have shown promise in inhibiting tumor growth, suggesting that this compound could be explored for its anticancer properties.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.

Case Studies

  • Cognitive Enhancement : Preliminary studies have suggested that phenoxyacetamide derivatives may enhance cognitive function by modulating neurotransmitter levels. This area warrants further investigation to determine the efficacy and mechanisms involved.

Anti-inflammatory Properties

Research into the anti-inflammatory effects of similar compounds indicates that this compound might possess significant anti-inflammatory activity.

Case Studies

  • Inflammation Models : In vitro and in vivo models have been employed to study the compound's effects on inflammatory markers. Results from these studies could lead to novel treatments for inflammatory diseases.

Synthetic Chemistry

The synthesis of this compound is of interest in organic chemistry due to its complex structure. Researchers are exploring efficient synthetic routes that could facilitate the production of this compound and its analogs.

Synthesis Techniques

  • Techniques such as microwave-assisted synthesis and solvent-free methods are being investigated to optimize yield and purity, which are crucial for further applications in drug development.

Summary of Research Findings

Application AreaKey FindingsReferences
PharmacologyPotential anticancer properties
NeuropharmacologyPossible cognitive enhancement effects
Anti-inflammatory StudiesSignificant reduction in inflammatory markers
Synthetic ChemistryEfficient synthesis methods under investigation

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Analogs :

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide (CAS: 954579-82-9) Structural Difference: Replaces the sec-butyl group with an isopropyl substituent at the para position of the phenoxy ring. Molecular Formula: C₁₈H₂₂N₂O₂ (MW: 298.38) .

N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide (CAS: 1020058-22-3) Structural Difference: Substitutes the 4-amino-2-methylphenyl group with a 3-amino-4-chlorophenyl moiety. Molecular Formula: C₁₈H₂₁ClN₂O₂ (MW: 332.83) . Impact: The chloro substituent may enhance electrophilic interactions in biological systems compared to the methyl group in the target compound.

N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Structural Difference: Features a 4-ethoxyphenyl group and a formyl-methoxy-substituted phenoxy ring. Molecular Formula: C₁₈H₂₀NO₅ (MW: 342.36) .

Comparison with Target Compound :

  • The target compound’s synthesis likely follows analogous methods (e.g., bromoacetyl bromide coupling), but direct yield data are unavailable. Higher yields (e.g., 82% for compound 30) correlate with simpler alkylamine substituents, suggesting steric hindrance from the sec-butyl group may reduce efficiency .

Pharmacological Activities

Anti-Cancer Activity :
  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) : Exhibited IC₅₀ < 10 µM against HCT-116 and MCF-7 cell lines .
  • 2-(4-(2-((3,5-dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19h): Demonstrated radiosensitizing properties in preclinical models .

Implications for Target Compound :

  • Further in vitro testing is needed.
Antimicrobial Activity :
  • 2-(4-Bromo-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide (4a-c): Showed moderate activity against S. aureus and E. coli .
  • Impact of Substituents : Bromine and methyl groups enhance membrane permeability, whereas the sec-butyl group in the target compound may alter lipophilicity and bioavailability.

Physical and Chemical Properties

Compound Rf Value Solubility (CHCl₃) Notes
Compound 30 0.32 High White solid, stable at RT
Compound 31 0.28 Moderate Hygroscopic
Target Compound (Hypothetical) - - Likely lipophilic due to sec-butyl

Key Observations :

  • Lower Rf values (e.g., 0.28 for compound 31) correlate with polar substituents (hydroxy groups), whereas the sec-butyl group in the target compound would increase hydrophobicity.

Recommendations :

Conduct in vitro cytotoxicity assays against standard cell lines.

Explore derivatization of the sec-butyl group to enhance solubility.

Compare synthetic efficiency with n-butyl and isopropyl analogs .

Q & A

Basic: What are the standard synthetic protocols for N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step reactions, starting with coupling substituted phenols or aminophenyl derivatives with activated acetamide intermediates. Key steps include:

  • Coupling reactions : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base to facilitate amide bond formation .
  • Solvent selection : Ethanol or absolute ethanol is preferred for reflux conditions, while acetonitrile or DCM is used for room-temperature reactions .
  • Catalysts : Piperidine or K₂CO₃ may enhance reaction efficiency, particularly in nucleophilic substitutions or condensations .
    Yield optimization : Lower temperatures (0–5°C) during reagent addition minimize side reactions, while extended reaction times (overnight stirring) ensure completion . Purity is confirmed via TLC (hexane:ethyl acetate, 9:3) and recrystallization from ethanol or DCM .

Basic: How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the molecular structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Assignments focus on key signals:
    • The sec-butyl group: δ ~0.8–1.6 ppm (methyl and methine protons) .
    • Phenoxy protons: δ ~6.5–7.5 ppm (aromatic region) .
    • Acetamide carbonyl: δ ~168–170 ppm in ¹³C NMR .
  • IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks should align with the calculated molecular weight (e.g., [M+H]+ for exact mass validation) .
    Purity checks : Consistent integration ratios in NMR and absence of extraneous peaks in IR/MS are critical .

Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

Answer:

  • Dynamic effects in NMR : Unexpected splitting may arise from restricted rotation of the sec-butyl or phenoxy groups. Variable-temperature NMR (e.g., 25–60°C) can clarify conformational dynamics .
  • MS fragmentation anomalies : Unusual fragments may indicate residual solvents or by-products. High-resolution MS (HRMS) or LC-MS/MS can differentiate between isobaric impurities and structural isomers .
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and hydrogen-bonding patterns, resolving ambiguities in planar groups like the acetamide moiety .

Advanced: What computational or experimental strategies are recommended to study the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

  • DFT calculations : Optimize molecular geometry to predict reactive sites (e.g., electron-deficient acetamide carbonyl or electron-rich phenoxy group) .
  • Kinetic studies : Monitor reactions (e.g., acetylation or alkylation) via in-situ IR or HPLC to determine rate constants and activation parameters .
  • Isotopic labeling : Use ¹⁸O-labeled acetamide to trace oxygen exchange in hydrolysis reactions .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Separate polar by-products using DCM/water partitions .
  • Column chromatography : Silica gel with hexane:ethyl acetate (gradient elution) resolves non-polar impurities .
  • Recrystallization : Ethanol or ethanol-dioxane mixtures yield high-purity crystals, confirmed by sharp melting points (e.g., 150–155°C) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents (e.g., sec-butyl or methyl groups)?

Answer:

  • Analog synthesis : Replace sec-butyl with tert-butyl or linear alkyl chains to assess steric effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to evaluate interactions with target proteins, guided by X-ray crystallographic data .
  • Biological assays : Test analogs in enzyme inhibition or cell-based models, correlating substituent size/logP with activity .

Basic: What safety precautions are critical when handling this compound during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of organic vapors (DCM, ethanol) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/basic by-products before disposal, following institutional guidelines .

Advanced: How can degradation pathways (e.g., hydrolysis or oxidation) be systematically investigated under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (25–60°C) or H₂O₂ (3%) and monitor via HPLC .
  • LC-MS identification : Characterize degradation products (e.g., hydrolyzed acetamide or oxidized phenoxy derivatives) .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

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